1-Phenylcyclobutanecarbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-phenylcyclobutane-1-carbohydrazide |
InChI |
InChI=1S/C11H14N2O/c12-13-10(14)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,12H2,(H,13,14) |
InChI Key |
MXKCUUOPBIUOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
Contextualization of Cyclobutane Derivatives in Contemporary Organic Chemistry Research
Cyclobutane (B1203170) derivatives, four-membered carbocyclic rings, represent a fascinating and increasingly important class of compounds in modern organic chemistry. For a long time, their synthesis and application were somewhat limited due to the inherent ring strain of approximately 26 kcal/mol. However, recent advancements in synthetic methods have made these structures more accessible, leading to a surge in their exploration.
The significance of the cyclobutane motif lies in its unique three-dimensional structure and its ability to act as a versatile building block. The puckered conformation of the cyclobutane ring provides a level of conformational rigidity that is highly sought after in the design of bioactive molecules and complex organic structures. This rigidity can help to lock a molecule into a specific, biologically active conformation.
Furthermore, the strain energy of the cyclobutane ring can be harnessed as a driving force for a variety of chemical transformations. These include ring-opening reactions, ring expansions to form five- or six-membered rings, and rearrangements, all of which can be used to construct intricate molecular frameworks with high stereocontrol. The use of cyclobutane derivatives allows for the introduction of a phenyl group, which can serve as a key pharmacophore or a handle for further functionalization.
The Role of Hydrazide Functionalities in Advanced Synthetic Methodologies
The hydrazide functional group (-CONHNH2) is a versatile and highly reactive moiety that plays a crucial role in a wide array of synthetic transformations. ajgreenchem.com As derivatives of carboxylic acids, hydrazides are key intermediates in the synthesis of a plethora of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
The utility of hydrazides stems from the presence of two nucleophilic nitrogen atoms and the carbonyl group, which can also exhibit electrophilic character. This dual reactivity allows hydrazides to participate in a variety of reactions, including condensations with aldehydes and ketones to form hydrazones, which are themselves important synthetic intermediates. These hydrazones can then be used in cyclization reactions to generate pyrazoles, pyrazolines, and other heterocyclic systems.
Moreover, the N-N bond in hydrazides can be cleaved under specific conditions, and the functional group can be transformed into other functionalities, further expanding its synthetic utility. The presence of the hydrazide group in a molecule like 1-Phenylcyclobutanecarbohydrazide provides a reactive handle for a multitude of chemical modifications, making it a potentially valuable building block for combinatorial chemistry and the synthesis of compound libraries.
Research Trajectory and Evolution of Studies on 1 Phenylcyclobutanecarbohydrazide
Established Synthetic Routes to this compound
The traditional synthesis of this compound is primarily a two-stage process. The first stage is dedicated to the formation of the core cyclobutane ring bearing the phenyl and carboxyl functionalities. The second stage focuses on the conversion of the carboxylic acid group into the desired carbohydrazide (B1668358).
Cyclobutane Ring Formation Strategies Preceding Hydrazide Installation
The key precursor for the synthesis of this compound is 1-phenylcyclobutanecarboxylic acid. The construction of this substituted cyclobutane ring can be approached through various established organic synthesis strategies. One of the most common methods involves the [2+2] cycloaddition of an appropriate ketene (B1206846) with a styrene (B11656) derivative, followed by hydrolysis. Alternatively, malonic ester synthesis can be employed, where diethyl malonate is reacted with 1-bromo-2-phenylethane, followed by cyclization and subsequent decarboxylation to yield the 1-phenylcyclobutanecarboxylic acid core.
Another viable, though less common, approach involves the rearrangement of a corresponding cyclopropylcarbinyl system. These methods, while effective, often require stringent reaction conditions and purification steps to isolate the desired 1-phenylcyclobutanecarboxylic acid.
Installation of the Carbohydrazide Moiety
With the 1-phenylcyclobutanecarboxylic acid in hand, the subsequent installation of the carbohydrazide moiety is typically achieved through a two-step sequence. First, the carboxylic acid is converted to a more reactive acyl halide, most commonly 1-phenylcyclobutanecarbonyl chloride. This activation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govchemicalbook.comprepchem.com The reaction with thionyl chloride is often favored due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.
The second step involves the reaction of the newly formed 1-phenylcyclobutanecarbonyl chloride with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to yield the final product, this compound. orgsyn.org This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent at controlled temperatures to minimize side reactions, such as the formation of the 1,2-diacylhydrazine byproduct. orgsyn.org The choice of solvent and reaction conditions is crucial for maximizing the yield of the desired monosubstituted hydrazide.
| Step | Reactants | Reagents | Typical Solvents | Typical Conditions |
| 1 | 1-Phenylcyclobutanecarboxylic acid | Thionyl chloride or Oxalyl chloride | Dichloromethane (B109758), Toluene (B28343) | Room temperature to reflux |
| 2 | 1-Phenylcyclobutanecarbonyl chloride | Hydrazine hydrate | Ethanol, Water, Tetrahydrofuran | 0°C to room temperature |
Novel Approaches and Methodological Advancements in this compound Synthesis
In recent years, the field of chemical synthesis has seen a significant shift towards the development of more efficient, sustainable, and safer manufacturing processes. These advancements are applicable to the synthesis of this compound, offering potential improvements over traditional methods.
Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)
Modern catalytic methods offer a more direct and atom-economical approach to the formation of the hydrazide bond, potentially bypassing the need for the initial conversion of the carboxylic acid to an acyl chloride.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, have been explored for the direct amidation of carboxylic acids. While not specifically documented for this compound, these methods could be adapted. For instance, a palladium-catalyzed coupling of 1-phenylcyclobutanecarboxylic acid with a protected hydrazine derivative could offer a more streamlined synthesis.
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines, a process that could be extended to hydrazines. The use of an organocatalyst could circumvent the issues associated with residual metal contamination in the final product.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several green strategies can be envisioned.
One approach involves the use of greener solvents. Traditional solvents like dichloromethane and toluene could be replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. Furthermore, the development of a one-pot synthesis, where the formation of the acyl chloride and its subsequent reaction with hydrazine occur in the same reaction vessel, would reduce waste and improve process efficiency.
Microwave-assisted synthesis is another green technique that could be applied. Microwave irradiation can significantly reduce reaction times and improve yields for the hydrazinolysis step, often with reduced energy consumption compared to conventional heating.
| Green Chemistry Approach | Potential Benefit |
| Use of Greener Solvents | Reduced environmental impact and improved safety profile. |
| One-Pot Synthesis | Minimized waste, reduced handling of hazardous intermediates, and increased throughput. |
| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields, and reduced energy consumption. |
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. Current time information in Bangalore, IN. The synthesis of this compound is well-suited for adaptation to a flow process.
Stereoselective Synthesis of this compound Analogues
The creation of stereochemically defined cyclobutane rings is a challenging yet crucial aspect of organic synthesis. For analogues of this compound, where chirality can arise from the cyclobutane core, stereoselective methods are paramount.
Diastereoselective and Enantioselective Approaches
The diastereoselective and enantioselective synthesis of substituted cyclobutanes can be achieved through various modern synthetic methods. While direct stereoselective synthesis of this compound is not extensively documented, principles from related syntheses can be applied.
One notable approach involves the cascade reaction of Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. This method has been successful in producing a range of chiral cyclobutanes with excellent diastereo- and enantioselectivities (up to 12:1 dr, >99% ee). nih.gov Although not directly applied to this compound, the use of substituted cinnamyl alcohols as substrates suggests its potential adaptability for creating phenyl-substituted cyclobutane precursors. nih.gov
Another powerful strategy is the use of phase-transfer catalysis in a cascade inter–intramolecular double Michael reaction. For instance, the reaction of curcumins with arylidenemalonates, catalyzed by a phase-transfer catalyst in the presence of aqueous potassium hydroxide, yields highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org While this example leads to a six-membered ring, the underlying principles of controlling stereochemistry in ring-forming reactions are relevant.
Furthermore, the diastereoselective synthesis of new zwitterionic bicyclic lactams has been achieved starting from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. This methodology allows for the generation of two or three new stereogenic centers with high diastereoselectivity and has been applied to the stereocontrolled total synthesis of piperidine (B6355638) derivatives. nih.gov The core strategy of using a chiral starting material to direct the formation of new stereocenters in a cyclic system is a cornerstone of stereoselective synthesis.
Chiral Auxiliary and Asymmetric Catalysis in Cyclobutane Formation
Chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. These are chiral molecules that are temporarily attached to a substrate, direct the stereoselective formation of a new chiral center, and are subsequently removed.
A prominent example is the use of pseudoephedrine as a chiral auxiliary. It can be reacted with a carboxylic acid to form an amide. Deprotonation of the α-proton followed by reaction with an electrophile, such as an alkyl halide, proceeds with high stereocontrol, directed by the methyl group of the pseudoephedrine. wikipedia.org This approach could be envisioned for the asymmetric synthesis of 1-phenylcyclobutanecarboxylic acid, a direct precursor to this compound. The pseudoephedrine auxiliary can be cleaved under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid. nih.gov
(-)-8-Phenylmenthol is another effective chiral auxiliary. It has been used in the diastereoselective synthesis of vinylcyclopropane (B126155) derivatives from α,β-unsaturated esters with high diastereoselectivity. nih.gov This highlights the potential of using chiral alcohol auxiliaries to control the facial selectivity of reactions on a prochiral starting material.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation of terminal alkynes has been reported for the stereoselective synthesis of α-chiral carboxylic acids. nih.gov This cascade reaction, employing a simple nickel/BenzP* catalyst, demonstrates high activity in both the regioselective hydrocarboxylation and the subsequent asymmetric transfer hydrogenation, achieving high enantiomeric excesses for profen drugs. nih.gov Such a strategy could potentially be adapted for the synthesis of chiral 1-phenylcyclobutanecarboxylic acid from a suitable alkyne precursor.
The following table provides examples of stereoselective reactions that could be adapted for the synthesis of chiral precursors to this compound analogues.
| Reaction Type | Catalyst/Auxiliary | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Asymmetric Allylic Etherification/[2+2] Photocycloaddition | [Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand | Cinnamyl Alcohols, Allyl Acetates | up to 12:1 | >99% | nih.gov |
| Asymmetric Alkylation | (1S,2S)-Pseudoephenamine | Carboxylic Acid Amides, Alkyl Halides | ≥19:1 | - | nih.gov |
| Asymmetric Cyclopropanation | (-)-8-Phenylmenthol | α,β-Unsaturated Esters, Telluronium Allylide | High | - | nih.gov |
| Asymmetric Hydrocarboxylation-Transfer Hydrogenation | Nickel / BenzP* | Terminal Alkynes, Formic Acid | - | >90% | nih.gov |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound can be achieved by modifying the starting materials or by functionalizing the final product.
The core structure, 1-phenylcyclobutanecarboxylic acid, can be synthesized through the reaction of phenylacetonitrile (B145931) with 1,3-dibromopropane (B121459) in the presence of a strong base. The resulting 1-phenylcyclobutanecarbonitrile (B76354) can then be hydrolyzed to the carboxylic acid. To create analogues, substituted phenylacetonitriles can be used as starting materials.
Once the desired 1-phenylcyclobutanecarboxylic acid or its analogue is obtained, it can be converted to the corresponding carbohydrazide. A common and efficient method for this transformation is the reaction of the carboxylic acid with hydrazine hydrate. ajgreenchem.comajgreenchem.com This can be achieved by first converting the carboxylic acid to its more reactive ester derivative, followed by treatment with hydrazine. researchgate.net A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has also been developed, offering a scalable and efficient alternative. osti.gov This method involves the in-situ formation of an ester followed by reaction with hydrazine hydrate. osti.gov
For example, a variety of mono- and di-acid hydrazides, including aliphatic, aromatic, and heteroaromatic derivatives, have been synthesized with good yields using this flow methodology. osti.gov
| Starting Carboxylic Acid | Reagents | Product | Yield | Reference |
| Cyclohexane carboxylic acid | 1. H₂SO₄, MeOH; 2. N₂H₄·H₂O | Cyclohexane hydrazide | - | osti.gov |
| Various mono- and diacids | 1. Acidic methanol (B129727) (flow); 2. N₂H₄·H₂O (flow) | Corresponding acid hydrazides | 65-91% | osti.gov |
| α,β-Unsaturated carboxylic acids | 1. Activating agent; 2. Hydrazine | α,β-Unsaturated hydrazides | Excellent | researchgate.net |
The synthesis of derivatives can also involve the modification of the phenyl ring or the cyclobutane ring at different stages of the synthesis. For instance, functionalized phenylacetic acids can be used in the initial cyclobutane formation step to introduce substituents on the aromatic ring.
Fundamental Reaction Pathways Involving the Hydrazide Functionality
The hydrazide group (-CONHNH2) is a versatile functional group derived from a carboxylic acid and hydrazine. It is characterized by the presence of a nucleophilic terminal nitrogen atom and an adjacent carbonyl group, which makes it susceptible to a variety of reactions.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including hydrazides. masterorganicchemistry.comlibretexts.org This two-step addition-elimination mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pub Subsequently, the leaving group is expelled to regenerate the carbonyl group, resulting in a new carbonyl compound. libretexts.org
In the case of this compound, the -NHNH2 group can be displaced by stronger nucleophiles. However, the hydrazide itself is a relatively poor leaving group. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide > carboxylate. Hydrazides exhibit reactivity comparable to amides. For a successful substitution, the incoming nucleophile must be a stronger base than the leaving group. pressbooks.pub
| Nucleophile | Product Type | Reaction Conditions |
| H₂O (Hydrolysis) | 1-Phenylcyclobutanecarboxylic acid | Acid or base catalysis, often requiring heat |
| ROH (Alcoholysis) | Ester of 1-Phenylcyclobutanecarboxylic acid | Acid catalysis |
| RNH₂ (Aminolysis) | N-substituted 1-Phenylcyclobutanamide | Typically requires heating |
Condensation and Cyclocondensation Reactions
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water, ammonia, or an alcohol. wikipedia.orglabxchange.org The terminal nitrogen of the hydrazide in this compound is a potent nucleophile, readily reacting with electrophilic carbonyl compounds like aldehydes and ketones. This reaction initially forms a hydrazone, which can then undergo further transformations.
These condensation reactions are fundamental to the synthesis of various heterocyclic compounds. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrazoles, while reaction with a 1,2-dicarbonyl compound can yield pyridazines. These cyclocondensation reactions are powerful tools for constructing complex molecular architectures from simple precursors.
| Reactant | Intermediate/Product | Heterocyclic System |
| Aldehyde/Ketone | Hydrazone | - |
| 1,3-Dicarbonyl compound | Hydrazone, followed by cyclization | Pyrazole (B372694) |
| β-Ketoester | Hydrazone, followed by cyclization | Pyrazolone |
Transformations Involving the Nitrogen-Nitrogen Bond
The nitrogen-nitrogen single bond in the hydrazide moiety can be cleaved under certain reductive or oxidative conditions. Reduction of the N-N bond, for example, with a reducing agent like samarium(II) iodide or through catalytic hydrogenation, can lead to the corresponding amide.
Conversely, oxidation of the hydrazide can generate various reactive intermediates. For instance, treatment with a mild oxidizing agent can produce an acyl radical, which can then participate in a variety of radical-mediated transformations. Stronger oxidation can lead to the formation of diimide species.
Reactivity of the Phenylcyclobutane Scaffold
The phenylcyclobutane portion of the molecule also possesses distinct reactive sites: the strained cyclobutane ring and the aromatic phenyl ring.
Ring-Opening and Ring-Expansion Reactions of the Cyclobutane Moiety
The cyclobutane ring is characterized by significant ring strain due to its deviation from the ideal tetrahedral bond angle of 109.5° to approximately 90°. youtube.com This inherent strain makes the cyclobutane ring susceptible to reactions that lead to ring-opening or ring-expansion, as these processes relieve the strain. youtube.compharmaguideline.com
Ring-opening can be initiated by various reagents and conditions, including catalytic hydrogenation at elevated temperatures and pressures, or by reaction with strong acids. pharmaguideline.com These reactions typically result in the formation of a linear butyl chain.
Ring-expansion reactions can occur under conditions that generate a carbocation adjacent to the cyclobutane ring. youtube.com For example, if a carbocation were formed on the benzylic carbon, a rearrangement could occur where one of the bonds of the cyclobutane ring migrates to the carbocation, leading to a cyclopentane (B165970) ring. This type of rearrangement is driven by the relief of ring strain. youtube.com
| Reaction Type | Reagents/Conditions | Product Type |
| Ring-Opening | H₂/Catalyst (e.g., Ni, Pt), heat, pressure | Substituted butyl chain |
| Ring-Expansion | Carbocation-generating conditions | Substituted cyclopentane derivative |
Aromatic Substitutions on the Phenyl Ring
The phenyl group in this compound is an aromatic ring and can undergo electrophilic aromatic substitution reactions. The cyclobutyl group is generally considered to be an ortho-, para-directing group due to its electron-donating nature through hyperconjugation and weak inductive effects. Therefore, electrophiles will preferentially attack at the positions ortho and para to the cyclobutyl substituent.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). The specific conditions required for these reactions will depend on the reactivity of the aromatic ring, which is influenced by the existing substituent.
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | Ortho-nitro and Para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | Ortho-bromo and Para-bromo derivatives |
| Sulfonation | SO₃, H₂SO₄ | Ortho- and Para-sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and Para-acylated derivatives |
Regioselectivity and Stereoselectivity in Cyclobutane Transformations
There are no published studies on the regioselectivity or stereoselectivity of reactions involving the cyclobutane ring of this compound. Such studies would be crucial to understanding how the phenyl and carbohydrazide substituents direct the outcome of reactions, for instance, in ring-opening or substitution reactions. The stereochemical influence of the chiral center at the 1-position of the cyclobutane ring on the stereochemical course of its reactions is also an uninvestigated area. researchgate.netlibretexts.orgnih.gov
Mechanistic Elucidation of Key Transformations of this compound
A detailed mechanistic elucidation for key transformations of this compound is absent from the literature. The following subsections represent standard physical organic chemistry techniques used for such investigations, but their application to this compound has not been documented.
Kinetic Isotope Effects in Reaction Studies
No kinetic isotope effect (KIE) studies have been reported for reactions involving this compound. KIE studies are fundamental in determining the rate-limiting step of a reaction and the nature of the transition state by observing the effect of isotopic substitution (e.g., replacing hydrogen with deuterium) on the reaction rate. wikipedia.orglibretexts.orgprinceton.edunih.govrsc.org Without experimental data, it is impossible to discuss the presence or magnitude of primary or secondary kinetic isotope effects in any of its potential transformations.
Hammett and Taft Analyses for Substituent Effects
There are no published Hammett or Taft analyses for this compound or its derivatives. These linear free-energy relationships are used to quantify the effect of substituents on the reactivity of a molecule by correlating reaction rates or equilibrium constants with substituent parameters (σ for Hammett, σ* for Taft). libretexts.org Such analyses would require the synthesis and kinetic study of a series of derivatives with different substituents on the phenyl ring, for which no data exists.
Computational and Theoretical Investigations of 1 Phenylcyclobutanecarbohydrazide Systems
Electronic Structure Calculations of 1-Phenylcyclobutanecarbohydrazide
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust method for determining the ground state geometry and electronic properties of molecules. For this compound, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecular geometry.
The key structural features of this compound are the puckered cyclobutane (B1203170) ring, the phenyl group, and the carbohydrazide (B1668358) moiety. The cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to alleviate angular and torsional strain. The degree of puckering is a critical parameter determined by the balance of these strains. In its puckered form, the substituents on the cyclobutane ring can occupy either axial or pseudo-axial and equatorial or pseudo-equatorial positions.
A hypothetical optimized geometry would provide data on bond lengths, bond angles, and dihedral angles, offering a quantitative description of the molecule's three-dimensional shape.
Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Lengths (Å) | ||
| C-C (cyclobutane) | ~1.55 | |
| C-C (phenyl) | ~1.39 | |
| C-N | ~1.47 | |
| N-N | ~1.45 | |
| C=O | ~1.23 | |
| **Bond Angles (°) ** | ||
| C-C-C (cyclobutane) | ~88-90 | |
| C-C-N | ~110 | |
| N-N-C | ~112 | |
| Dihedral Angles (°) | ||
| Puckering angle of cyclobutane | ~20-30 |
Note: These values are estimations based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method and basis set used.
To gain a more accurate understanding of the electronic properties, advanced quantum chemical methods beyond standard DFT can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, can provide more precise calculations of electron correlation effects.
These methods are particularly useful for calculating properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the phenyl ring and the lone pairs of the nitrogen atoms, while the LUMO may be associated with the π* orbitals of the phenyl ring and the carbonyl group.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | 5.5 to 6.5 eV |
| Dipole Moment | 2.5 to 3.5 D |
Note: These values are estimations based on calculations of analogous molecules and serve as a theoretical projection.
Molecular Dynamics Simulations and Conformational Analysis
While electronic structure calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time.
MD simulations can explore the conformational landscape of the molecule by simulating its atomic motions. For this compound, this would involve the puckering of the cyclobutane ring and the rotation around single bonds, such as the C-C bond connecting the phenyl group and the C-N bond of the carbohydrazide moiety.
The puckering of the cyclobutane ring is a dynamic process where the ring inverts between two equivalent puckered conformations. The energy barrier for this inversion is a key parameter that can be calculated. The presence of bulky substituents like the phenyl and carbohydrazide groups can influence this inversion barrier and may favor one conformation over the other.
The surrounding environment, particularly the solvent, can significantly impact the conformation and reactivity of a molecule. MD simulations can incorporate explicit solvent molecules (e.g., water, ethanol) or use an implicit solvent model to account for these effects.
In a polar solvent, conformations with a larger dipole moment may be stabilized. Hydrogen bonding between the carbohydrazide group and protic solvent molecules would also play a crucial role in determining the preferred conformation and influencing the molecule's reactivity. For instance, solvent interactions could affect the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms.
Theoretical Elucidation of Reaction Mechanisms Involving this compound
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction pathways can be determined.
For this compound, several types of reactions could be investigated theoretically. These include reactions involving the hydrazide functional group, such as acylation, condensation with carbonyl compounds to form hydrazones, and oxidation reactions. The phenyl ring could undergo electrophilic substitution, and the strained cyclobutane ring could potentially participate in ring-opening reactions under certain conditions.
DFT calculations can be used to model the geometries of reactants, products, and transition states, and to calculate the activation energies for different reaction pathways. This information helps in understanding the feasibility of a reaction and predicting the major products. For example, a theoretical study could compare the activation barriers for electrophilic attack at different positions on the phenyl ring to predict the regioselectivity of such reactions.
Transition State Characterization and Energy Barrier Calculations
The study of chemical reactions at a molecular level often involves the characterization of transition states, which are high-energy, transient species that exist at the peak of the reaction energy profile. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for locating and characterizing these transition states. By determining the geometry and vibrational frequencies of a transition state, chemists can gain insight into the mechanism of a reaction.
Energy barrier calculations quantify the energy required to reach the transition state from the reactants. This information is crucial for predicting reaction rates and understanding the feasibility of a chemical transformation. For a hypothetical reaction involving this compound, such as its synthesis or a subsequent chemical modification, computational chemists would model the potential energy surface to identify the lowest energy path from reactants to products, with the transition state representing the saddle point on this surface.
For instance, a computational study on the base-catalyzed reactions of cyclobutane-1,2-dione utilized computational methods to investigate the relative Gibbs free energies of various stationary structures, providing insights into the reaction mechanism. While not directly involving a hydrazide group, this research showcases the application of computational techniques to understand the reactivity of the cyclobutane ring system.
Reaction Coordinate Analysis
For a molecule like this compound, a reaction coordinate analysis could be used to study various processes, such as the conformational changes of the cyclobutane ring or the rotational barriers around the amide bond. For example, a detailed conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives has been performed using a combination of experimental and computational methods, demonstrating how these techniques can elucidate the preferred three-dimensional structures of molecules containing a cyclobutane ring.
Computational Catalysis Studies Relevant to Synthesis or Reactions
Computational catalysis is a field that uses computational methods to study the role of catalysts in chemical reactions. These studies can help in understanding how a catalyst lowers the activation energy of a reaction and can aid in the design of more efficient catalysts.
The synthesis of this compound likely involves the reaction of a phenylcyclobutanecarboxylic acid derivative with hydrazine (B178648). Computational studies on analogous acylation reactions of hydrazides could provide valuable information on the mechanism of this transformation, including the role of any catalysts that might be employed. For example, theoretical investigations into hydrazide acylation mechanisms could model the reaction pathway with and without a catalyst to quantify the catalytic effect.
QSAR (Quantitative Structure-Activity Relationship) Modeling (Focused on chemical reactivity, not biological)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. While often used to predict biological activity, QSAR can also be applied to model chemical reactivity. In this context, the "activity" would be a measure of chemical reactivity, such as a reaction rate constant or an equilibrium constant.
A QSAR model for the chemical reactivity of a series of substituted cyclobutane carbohydrazides would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed chemical reactivity.
For example, a QSAR study on the environmental health impact of 1,1-dimethyl hydrazine and its transformation products has been conducted. While focused on environmental toxicity, this study illustrates the principle of using QSAR to relate the structure of hydrazines to a specific outcome. A similar approach could be taken to develop a QSAR model for the chemical reactivity of this compound and its analogs, which could then be used to predict the reactivity of new, unsynthesized compounds.
Applications of 1 Phenylcyclobutanecarbohydrazide in Complex Molecular Construction and Methodology Development
1-Phenylcyclobutanecarbohydrazide as a Building Block for Heterocyclic Systems
The carbohydrazide (B1668358) functional group is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The presence of the 1-phenylcyclobutane scaffold introduces three-dimensionality and rigidity, which are desirable features in medicinal chemistry and materials science.
Synthesis of Nitrogen-Containing Heterocycles
The reaction of carbohydrazides with dicarbonyl compounds is a well-established method for constructing various heterocyclic rings. nih.govresearchgate.net this compound can readily undergo condensation with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, to yield substituted pyrazoles. The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The resulting pyrazoles bearing a 1-phenylcyclobutyl substituent are of interest due to the prevalence of pyrazole (B372694) cores in pharmacologically active compounds.
Similarly, reaction with 1,2-dicarbonyl compounds can lead to the formation of dihydro-1,2,4-triazin-3-ones. nih.gov The specific outcome of these reactions can often be tuned by the choice of reactants and reaction conditions. vu.nl The phenylcyclobutane unit remains intact throughout these transformations, imparting its unique steric and electronic properties to the final heterocyclic product.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, adhering to the principles of green chemistry by maximizing atom economy. beilstein-journals.orgorganic-chemistry.org Carbohydrazides and their derivatives are known to participate in various MCRs. rsc.orgrsc.org
It is conceivable that this compound could be employed in well-known MCRs such as the Biginelli or Hantzsch-type reactions, which traditionally use urea (B33335) or thiourea. By acting as a binucleophilic component, it could react with an aldehyde and a β-dicarbonyl compound to generate complex dihydropyrimidine-fused heterocycles or related structures. The incorporation of the bulky and rigid 1-phenylcyclobutane group could influence the stereochemical outcome of these reactions and confer unique properties on the resulting molecules.
Utilization in Novel Synthetic Strategies and Methodologies
The reactivity of the carbohydrazide group extends beyond simple cyclocondensations, enabling its participation in more complex reaction sequences for the construction of sophisticated molecular frameworks.
Development of Cascade and Domino Reactions
Cascade reactions, also known as domino reactions, are processes involving at least two consecutive reactions where the subsequent transformation is triggered by the functionality formed in the previous step. rsc.org Hydrazones, which can be readily prepared from this compound and an appropriate carbonyl compound, are excellent substrates for initiating cascade sequences. nih.gov
For instance, a hydrazone derived from this compound could undergo an intramolecular cyclization onto a suitably positioned reactive group within the molecule. This could initiate a series of bond-forming events to rapidly assemble polycyclic structures. The 1-phenylcyclobutane moiety can serve as a rigid anchor or a directing group in these cascades, controlling the stereochemical course of the reaction.
Accessing Stereochemically Defined Polycyclic Structures
The synthesis of stereochemically defined polycyclic structures is a significant challenge in organic synthesis. The rigid nature of the cyclobutane (B1203170) ring in this compound can be exploited to control the stereochemistry of products in cycloaddition and other cyclization reactions.
Hydrazones derived from this carbohydrazide can be activated for participation in asymmetric cycloaddition reactions. For example, activation of a hydrazone can facilitate a [4+2]-cycloaddition with a dienophile, where the stereochemical outcome is influenced by the bulky substituent on the hydrazone. chemrxiv.org The resulting polycyclic adducts would incorporate the 1-phenylcyclobutane framework, providing access to a diverse range of three-dimensional molecular architectures.
Precursor in Fragment-Based Synthesis for Organic Chemistry Research
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in medicinal chemistry. nih.gov This approach relies on screening libraries of small, low-complexity molecules (fragments) to identify those that bind to a biological target. nih.govvu.nl The three-dimensional shape of fragments is a crucial parameter for effective binding and subsequent optimization.
Advanced Spectroscopic and Crystallographic Characterization for Mechanistic and Structural Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.comyoutube.com For 1-Phenylcyclobutanecarbohydrazide, high-resolution NMR in solution provides precise information about its proton and carbon environments, which is fundamental to confirming its constitution.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons on the cyclobutane (B1203170) ring, and the protons of the hydrazide group (-NHNH₂). The chemical shifts, signal multiplicities (splitting patterns), and integration values are key to the initial assignment. emerypharma.com Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environment (aromatic, aliphatic, carbonyl).
| Hypothetical ¹H and ¹³C NMR Data Interpretation for this compound | | :--- | :--- | | Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Information Gained | | Aromatic Protons (C₆H₅) | ~7.2 - 7.5 | Multiplet | Presence and substitution pattern of the phenyl ring. | | Cyclobutane Protons (CH₂) | ~1.8 - 2.8 | Multiplets | Conformation and substitution of the cyclobutane ring. | | Amide/Hydrazine (B178648) Protons (NH, NH₂) | Broad, variable | Singlets (broad) | Presence of the hydrazide functional group. Exchangeable with D₂O. | | Quaternary Carbon (C-Ph) | ~45 - 55 | Singlet | Location of the phenyl group on the cyclobutane ring. | | Cyclobutane Carbons (CH₂) | ~20 - 40 | Triplets (in ¹³C DEPT) | Aliphatic ring structure. | | Aromatic Carbons | ~125 - 145 | Doublets/Singlets | Phenyl ring carbon skeleton. | | Carbonyl Carbon (C=O) | ~170 - 175 | Singlet | Presence of the carbohydrazide (B1668358) carbonyl group. |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. libretexts.org
¹H-¹H COSY (Correlation Spectroscopy): This experiment would map the coupling relationships between protons. libretexts.org It would be crucial for establishing the connectivity of the protons within the cyclobutane ring and confirming the relative positions of the substituents. Cross-peaks would be expected between adjacent, non-equivalent methylene (B1212753) protons of the cyclobutane ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. libretexts.org It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, which proton signals correspond to the cyclobutane ring carbons versus the aromatic ring carbons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. libretexts.orgresearchgate.net For this compound, HMBC could show correlations from the cyclobutane protons to the carbonyl carbon and the quaternary aromatic carbon, definitively connecting the core fragments of the molecule.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's preferred conformation and stereochemistry, such as the relative orientation of the phenyl group with respect to the cyclobutane ring.
Solid-State NMR (ssNMR) provides atomic-level information about molecules in their solid, crystalline form. mdpi.com Unlike solution NMR, which shows time-averaged structures, ssNMR can distinguish between different molecules in an asymmetric unit (Z' > 1) and probe intermolecular interactions and molecular packing. nih.govnih.gov
For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) experiments would provide chemical shifts that reflect the solid-state environment. nih.govresearchgate.net Differences in these shifts compared to solution-state NMR could indicate specific intermolecular interactions, such as hydrogen bonding involving the hydrazide group, or conformational constraints imposed by the crystal lattice. researchgate.net Furthermore, advanced ssNMR techniques can be used to study molecular dynamics, such as the rate of phenyl ring rotation or puckering of the cyclobutane ring within the crystal. mdpi.com
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline molecule at atomic resolution. carleton.eduyoutube.com This non-destructive technique provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsional angles. carleton.edu
For this compound, which is chiral at the C1 carbon, SC-XRD analysis of a single crystal would unambiguously determine its absolute configuration as either (R) or (S), provided a suitable heavy atom is present or anomalous dispersion methods are used. researchgate.net The analysis would also reveal:
Conformational Details: The exact puckering of the cyclobutane ring and the precise rotational position (torsion angles) of the phenyl and carbohydrazide substituents.
Intermolecular Interactions: The crystal packing arrangement, showing how individual molecules interact with their neighbors through forces like hydrogen bonding (from the N-H groups to the carbonyl oxygen) and van der Waals interactions. nih.gov
| Crystallographic Data Obtainable from SC-XRD | | :--- | :--- | | Parameter | Significance for this compound | | Crystal System & Space Group | Describes the symmetry of the crystal lattice. nih.govresearchgate.net | | Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. | | Atomic Coordinates (x, y, z) | Provides the exact position of every atom, defining bond lengths and angles. | | Bond Lengths & Angles | Confirms the covalent structure and reveals any strain (e.g., in the cyclobutane ring). | | Torsion Angles | Defines the 3D conformation, including ring pucker and substituent orientation. | | Hydrogen Bonding Network | Identifies key intermolecular interactions that stabilize the crystal structure. |
Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Detection
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), in particular, can provide a mass measurement with high accuracy, enabling the confirmation of the molecular formula of this compound.
Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation pattern. By inducing fragmentation of the parent ion, a characteristic fingerprint of fragment ions is produced. Hypothetical fragmentation pathways could include:
Loss of the terminal NH₂ group.
Cleavage of the N-N bond.
Loss of the entire hydrazide moiety (-CONHNH₂).
Fragmentation of the cyclobutane ring.
This fragmentation data is invaluable for structural confirmation. In a synthetic context, MS is an essential tool for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the desired product by observing its specific mass in real-time. It can also be used to identify reaction byproducts and transient intermediates.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov An IR spectrum provides information on characteristic functional groups, making it an excellent tool for quick structural verification and for monitoring the progress of a reaction. udel.edupressbooks.pub
For this compound, the IR spectrum would be expected to show several key absorption bands. The presence or absence of these bands can confirm the successful synthesis of the target compound. libretexts.org Raman spectroscopy, while also probing vibrations, is particularly sensitive to non-polar bonds and symmetric vibrations, and could provide complementary information, especially for the aromatic and aliphatic C-C bonds. nih.govaps.org
| Expected Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Hydrazide (N-H) | N-H Stretch | 3200 - 3400 (sharp, medium) libretexts.orguc.edu | | Amide (C=O) | C=O Stretch | 1640 - 1680 (strong, sharp) uc.edu | | Aromatic Ring (C-H) | C-H Stretch | 3000 - 3100 (medium) udel.edu | | Aliphatic (C-H) | C-H Stretch | 2850 - 3000 (medium) libretexts.org | | Aromatic Ring (C=C) | C=C Stretch | 1475 - 1600 (variable) uc.edu | | Amide (C-N) | C-N Stretch | 1250 - 1350 (medium) |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment
Since this compound possesses a stereocenter, its chiroptical properties can be investigated using techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. nih.gov
The absolute configuration of this compound can be determined by comparing its experimental ECD or VCD spectrum with theoretical spectra generated using quantum chemical calculations for both the (R) and (S) enantiomers. researchgate.net A strong correlation between the experimental spectrum and one of the calculated spectra allows for a confident assignment of the absolute stereochemistry, providing a powerful alternative or complement to X-ray crystallography, especially for non-crystalline samples. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues for 1 Phenylcyclobutanecarbohydrazide Research
Development of Sustainable and Environmentally Benign Synthetic Routes
The pursuit of green chemistry is a cornerstone of modern synthetic organic chemistry. Future research should prioritize the development of sustainable methods for the synthesis of 1-phenylcyclobutanecarbohydrazide, moving away from traditional, often harsh, synthetic protocols.
One promising avenue is the exploration of biocatalytic methods. rsc.org Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can significantly reduce the environmental impact of chemical production. rsc.org For instance, the use of engineered enzymes could facilitate the key bond-forming reactions in the synthesis of the 1-phenylcyclobutane core or in the final hydrazide formation step. This approach would minimize the use of hazardous reagents and solvents, and reduce energy consumption.
Furthermore, the development of a scalable synthesis platform using cellular lysates could provide a cost-effective and operationally simple route to produce this compound and its derivatives. rsc.org The optimization of reaction conditions, such as substrate concentration and enzyme loading, will be crucial for maximizing yield and efficiency. Additionally, employing purification techniques that avoid chromatography, such as trituration, would further enhance the sustainability of the process by reducing solvent waste. rsc.org
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The strained four-membered ring of cyclobutane (B1203170) derivatives offers a rich playground for exploring novel chemical transformations. researchgate.net The ring strain makes these compounds susceptible to ring-opening reactions under various conditions, including acidic or basic media, thermolysis, or photolysis. researchgate.netpharmaguideline.com This inherent reactivity can be harnessed to synthesize a diverse array of both cyclic and acyclic compounds. researchgate.net
Future research should focus on systematically investigating the reactivity of the cyclobutane ring in this compound. For example, transition-metal catalyzed ring-opening reactions could lead to the formation of unique organometallic intermediates, which can then be trapped with various electrophiles to generate complex molecular architectures. researchgate.net The influence of the phenyl and carbohydrazide (B1668358) substituents on the regioselectivity and stereoselectivity of these ring-opening reactions would be a key area of investigation.
The hydrazide functionality also presents opportunities for novel transformations. The nucleophilic nature of the hydrazide nitrogen atoms can be exploited in reactions with various electrophiles, leading to the synthesis of novel heterocyclic compounds. Furthermore, the development of intramolecular reactions, where the hydrazide moiety reacts with a transiently generated reactive intermediate from the cyclobutane ring, could lead to the discovery of unprecedented molecular scaffolds.
Integration with Machine Learning and AI in Chemical Discovery and Synthesis Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. acs.orgnih.gov These computational tools can be leveraged to accelerate the discovery of novel compounds and to design efficient and reliable synthetic routes. springernature.comnih.gov
For this compound, AI and ML algorithms can be employed for de novo design of new derivatives with desired properties. nih.govmdpi.com By training generative models on large datasets of known molecules, it is possible to generate novel chemical structures with optimized characteristics. nih.gov These models can explore a vast chemical space to identify promising candidates for further investigation. mdpi.com
Furthermore, computer-aided synthesis planning (CASP) tools can be utilized to devise the most efficient synthetic pathways to this compound and its analogs. acs.orgnih.gov These programs can analyze the target molecule and propose a series of reactions, starting from commercially available precursors. nih.gov This not only saves significant time and resources in the lab but also has the potential to uncover novel and more efficient synthetic strategies. The use of deep neural network architectures, originally developed for natural language processing, has shown considerable success in modeling retrosynthetic tasks. acs.orgnih.gov
Interdisciplinary Research with Materials Science (e.g., self-assembly, supramolecular chemistry based on its unique structure)
The distinct three-dimensional structure of this compound makes it an intriguing building block for applications in materials science. The rigid cyclobutane core can act as a unique molecular scaffold, while the phenyl and hydrazide groups provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. lifechemicals.commdpi.com These interactions are the driving forces behind molecular self-assembly, a process that leads to the spontaneous formation of well-ordered supramolecular structures. nih.gov
Future research should explore the self-assembly behavior of this compound and its derivatives in various solvents and on different surfaces. The goal would be to create novel nanomaterials with tailored properties. For example, the formation of self-assembled monolayers on surfaces could be investigated for applications in sensing or as functional coatings. The unique architecture of such scaffolds can be described using graph theory to understand the molecular connectivity. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Phenylcyclobutanecarbohydrazide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-closing strategies, followed by functionalization. For example, analogous compounds like 1-phenylcyclobutanecarbonyl chloride are synthesized by reacting cyclobutane precursors with aromatic halides under controlled temperatures (80°C) and prolonged reaction times (17+ hours) using aprotic solvents like dichloromethane . Optimization includes adjusting stoichiometry, catalyst selection (e.g., Lewis acids), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., cyclobutane ring protons at δ 1.8–2.5 ppm and aromatic protons at δ 7.0–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurities. To address this:
- Replicate Studies : Use standardized protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) .
- Control for Impurities : Validate compound purity via orthogonal methods (HPLC + NMR) .
- Statistical Analysis : Apply multivariate regression to isolate variables affecting bioactivity .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce solubilizing groups (e.g., hydroxyl or amine) to the cyclobutane ring while retaining bioactivity .
- In Silico Modeling : Use tools like molecular docking to predict binding affinities to targets (e.g., enzymes or receptors) and ADMET profiles .
- In Vivo Testing : Conduct bioavailability studies in rodent models with controlled dosing regimens and LC-MS/MS plasma analysis .
Q. How can researchers validate the stability of this compound under varying storage and experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Light Sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation products .
- pH Stability : Test solubility and integrity in buffers ranging from pH 2–10 .
Q. What experimental designs are critical for investigating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess bioactivity .
- Crystallography : Obtain X-ray structures to correlate conformational flexibility (e.g., cyclobutane ring puckering) with potency .
- Free Energy Calculations : Use molecular dynamics simulations to quantify binding energy contributions of specific functional groups .
Data Contradiction and Conflict Analysis
Q. How should researchers address conflicting results in computational vs. experimental binding affinity data?
- Methodological Answer :
- Calibration of Models : Validate computational predictions (e.g., docking scores) against experimental IC₅₀ values using a training set of known analogs .
- Experimental Artifact Checks : Confirm assay reproducibility and rule out aggregation artifacts via dynamic light scattering .
- Meta-Analysis : Compare datasets across published studies to identify consensus trends or outlier methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
